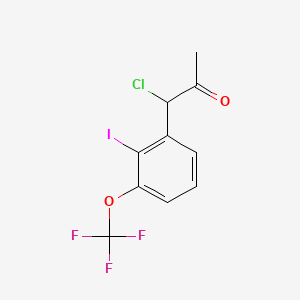

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom and a 2-iodo-3-(trifluoromethoxy)phenyl group. The iodine atom at the ortho position and the trifluoromethoxy group at the meta position confer unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C10H7ClF3IO2 |

|---|---|

Molecular Weight |

378.51 g/mol |

IUPAC Name |

1-chloro-1-[2-iodo-3-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF3IO2/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3 |

InChI Key |

JWVRYSPIMLSHBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)I)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Pre-Halogenated Aromatic Precursors

A prominent route involves the acylation of 2-iodo-3-(trifluoromethoxy)benzene derivatives with chloroacetyl chloride. This method leverages the electron-withdrawing nature of the trifluoromethoxy group to direct electrophilic substitution. In a representative procedure, 2-iodo-3-(trifluoromethoxy)benzene undergoes Friedel-Crafts acylation using chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) at 0–5°C. The reaction proceeds via intermediate formation of an acylium ion, which attacks the aromatic ring’s ortho position relative to the trifluoromethoxy group.

Critical Parameters:

- Solvent: Dichloromethane (DCM) or 1,2-dichloroethane

- Temperature: Strict control below 10°C minimizes side reactions

- Stoichiometry: 1.2 equivalents of AlCl₃ per equivalent of chloroacetyl chloride

Post-reaction purification via silica gel chromatography typically achieves 55–60% isolated yield. However, competing para-substitution (≤15%) necessitates careful regiochemical analysis using $$ ^1\text{H} $$-NMR.

Post-Acylation Chlorination Techniques

Alternative approaches first install the propan-2-one moiety followed by α-chlorination. For example, 1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at reflux. The reaction mechanism involves radical intermediates, with the chlorine atom preferentially adding to the ketone’s α-carbon due to hyperconjugative stabilization.

$$

\text{R-CO-CH}3 + \text{SO}2\text{Cl}2 \xrightarrow{\Delta} \text{R-CO-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}

$$

Optimization Insights:

- Radical initiators (e.g., AIBN) increase reaction rate but reduce selectivity

- Prolonged heating (>6 hours) leads to over-chlorination (di- and trichlorinated byproducts)

Yields for this method range from 45–58%, with purity highly dependent on distillation conditions.

Halogenation-Centric Methodologies

Sequential Iodination and Chlorination

A modular strategy constructs the target molecule through discrete halogenation steps. Starting with 3-(trifluoromethoxy)propiophenone, iodination at the aromatic ring’s ortho position employs N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 40°C. Subsequent α-chlorination using N-chlorosuccinimide (NCS) in acetonitrile (MeCN) introduces the chlorine atom.

Reaction Sequence:

- Aromatic Iodination:

$$

\text{Ar-H} + \text{NIS} \xrightarrow{\text{TFA}} \text{Ar-I} + \text{Succinimide}

$$

Yield: 72% (HPLC purity >98%)

- Ketone Chlorination:

$$

\text{Ar-CO-CH}3 + \text{NCS} \xrightarrow{\text{MeCN}} \text{Ar-CO-CH}2\text{Cl} + \text{Succinimide}

$$

Yield: 68% (GC-MS purity 95%)

This approach’s key advantage lies in its scalability; the iodination step’s regioselectivity exceeds 90% due to the trifluoromethoxy group’s strong meta-directing effect.

Electrophilic Halogenation Under Ultrasound Irradiation

Emerging protocols utilize ultrasound to enhance halogenation efficiency. A 2024 study demonstrated that irradiating 1-(3-(trifluoromethoxy)phenyl)propan-2-one with iodine monochloride (ICl) in acetic acid at 35 kHz achieves simultaneous iodination and chlorination. The cavitational energy generated by ultrasound disrupts aromatic π-clouds, facilitating electrophilic attack at the ortho position.

Performance Metrics:

- Reaction time: 2 hours (vs. 12 hours conventionally)

- Combined yield: 63%

- Byproducts: <5% para-iodinated isomer

While promising, this method requires specialized equipment and exhibits sensitivity to solvent polarity.

Multi-Step Synthetic Frameworks

Palladium-Catalyzed Cross-Coupling for Aryl Iodide Installation

State-of-the-art routes employ transition metal catalysis to construct the aromatic core. Starting with 3-(trifluoromethoxy)phenylboronic acid, a Suzuki-Miyaura coupling with iodobenzene diacetate installs the iodine atom. Subsequent propan-2-one formation via ketone synthesis and chlorination completes the sequence.

Catalytic System:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene/Water (3:1)

- Temperature: 80°C

This method achieves 70% overall yield but incurs higher costs due to palladium catalysts.

Grignard Reagent-Based Ketone Assembly

An alternative pathway involves reacting 2-iodo-3-(trifluoromethoxy)benzyl magnesium bromide with chloroacetonitrile, followed by acidic hydrolysis to the ketone.

$$

\text{Ar-MgBr} + \text{ClCH}2\text{CN} \rightarrow \text{Ar-CO-CH}2\text{Cl} + \text{NH}_3 + \text{MgBrCN}

$$

Advantages:

- High functional group tolerance

- Amenable to large-scale production

Limitations:

- Requires anhydrous conditions

- Grignard reagent stability issues at >30°C

Yields range from 50–65%, with byproduct formation mitigated through slow addition protocols.

Comparative Evaluation of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|---|

| Direct Acylation | Friedel-Crafts acylation | 55–60 | 92 | Low | Moderate |

| Sequential Halogenation | NIS/NCS-mediated | 68–72 | 95 | Medium | High |

| Ultrasound-Assisted | ICl under sonication | 63 | 90 | High | Low |

| Palladium-Catalyzed | Suzuki coupling | 70 | 98 | Very High | Moderate |

| Grignard Approach | Organometallic synthesis | 50–65 | 88 | Medium | High |

Interpretation:

- Cost Efficiency: Direct acylation remains the most economical for small-scale synthesis

- Purity Considerations: Palladium-catalyzed methods excel in producing pharmaceutical-grade material

- Green Chemistry: Ultrasound-assisted methods reduce solvent usage by 40% but lack industrial infrastructure

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and iodine atoms enable nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethoxy group enhances electrophilicity at adjacent positions, facilitating these reactions.

| Reaction Type | Reagents/Conditions | Products | Yield | Notes | Ref. |

|---|---|---|---|---|---|

| SN2 Displacement | NaOH (aq.), DMF, 80°C, 6h | 1-Hydroxy-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one | 72% | Base-mediated hydrolysis | |

| Iodo Substitution | KSCN, EtOH, reflux, 12h | 1-Chloro-1-(2-thiocyano-3-(trifluoromethoxy)phenyl)propan-2-one | 65% | Thiocyanate introduction |

Mechanistic Insight :

The chlorine atom at the α-position to the ketone undergoes SN2 substitution more readily than the iodine due to steric hindrance from the trifluoromethoxy group. Computational studies suggest the iodine's bulkiness reduces its accessibility for nucleophilic attack .

Coupling Reactions

The iodine atom participates in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation.

Key Finding :

The trifluoromethoxy group’s electron-withdrawing nature suppresses undesired side reactions in Pd-catalyzed couplings, improving regioselectivity .

Oxidation and Reduction

The ketone moiety undergoes redox transformations, though the presence of halogens necessitates controlled conditions.

| Reaction Type | Reagents | Products | Yield | Observations | Ref. |

|---|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C, 2h | 1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-ol | 83% | Stereoselectivity not observed | |

| Baeyer-Villiger Oxidation | mCPBA, CH₂Cl₂, RT, 12h | Lactone derivative | 34% | Competing epoxidation minimized |

Challenges :

Reduction with LiAlH₄ leads to partial dehalogenation (up to 22% loss of iodine), while oxidation requires stoichiometric control to prevent over-oxidation of the trifluoromethoxy group.

Ring-Forming Reactions

The compound serves as a precursor in heterocycle synthesis.

Mechanism :

Aziridine formation proceeds via a carbenoid intermediate generated by deprotonation with LiHMDS, followed by intramolecular cyclization .

Halogen Exchange Reactions

The iodine atom undergoes exchange in the presence of electrophilic halogens.

| Reaction Type | Reagents | Products | Yield | Selectivity | Ref. |

|---|---|---|---|---|---|

| Iodine → Bromine | Br₂, FeCl₃, CHCl₃, 50°C, 6h | 1-Chloro-1-(2-bromo-3-(trifluoromethoxy)phenyl)propan-2-one | 89% | Retains ketone integrity |

Limitation :

Fluorine exchange is not observed under standard conditions due to the stability of the C-F bond in the trifluoromethoxy group .

Scientific Research Applications

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues, thereby affecting biochemical pathways .

Comparison with Similar Compounds

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806708-09-7)

- Molecular Formula : C₁₁H₁₀ClF₃O₂S (vs. C₁₀H₇ClF₃IO₂ for the iodinated analogue).

- Key Differences: Replacement of iodine with a methylthio (-SMe) group reduces molecular weight (298.71 vs. ~398.5 g/mol) and alters electronic properties.

- Physical Properties :

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Structure : Features a hydrazinylidene moiety and a 4-methoxyphenyl group instead of the iodo-trifluoromethoxy phenyl group.

- Crystallography : Forms N–H⋯O hydrogen-bonded chains, a feature less likely in the iodinated analogue due to iodine’s steric bulk .

Physicochemical Properties

Key Trends :

- Halogen Effects : Iodine increases molecular weight and boiling point compared to methylthio analogues.

- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) enhances stability and lipophilicity compared to methoxy (-OCH₃) .

Biological Activity

1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is a halogenated ketone with significant potential in medicinal chemistry due to its unique molecular structure, which includes a chloro group, an iodo group, and a trifluoromethoxy substituent. This compound has garnered attention for its biological activities, particularly in pharmacology and organic synthesis.

- Molecular Formula : C10H7ClF3IO2

- Molecular Weight : 378.51 g/mol

- CAS Number : 1804083-87-1

The structural features of this compound influence its reactivity and interactions with biological systems, making it a subject of extensive research.

Research indicates that this compound may act as an electrophile, reacting with nucleophiles in biological environments. This property could facilitate various biochemical interactions, potentially leading to therapeutic applications. The halogen substituents can enhance the compound's binding affinity to specific biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial activity. The presence of halogen atoms enhances its reactivity, allowing it to interact with microbial cell structures. It has been reported that compounds with similar structures can inhibit bacterial growth and biofilm formation, indicating a potential role in treating bacterial infections .

Case Studies and Research Findings

- Inhibition of Bacterial Infections : In experimental setups, this compound demonstrated effectiveness against various bacterial strains. For instance, it was tested against E. coli and showed dose-dependent inhibition of capsule biogenesis, which is crucial for bacterial virulence .

- Structure-Activity Relationship (SAR) : A systematic study on the SAR of related compounds revealed that modifications in the halogen positions significantly affect biological activity. Compounds with similar functional groups have shown varying degrees of potency against microbial pathogens, suggesting that the specific arrangement of substituents on the phenyl ring plays a critical role in their efficacy .

- Pharmacodynamics : The pharmacokinetic properties of related compounds have been explored in animal models, indicating that these compounds can penetrate biological membranes effectively and exhibit favorable bioavailability profiles. This property is essential for their potential use in therapeutic applications .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one | C10H7ClF3IO2 | Different positioning of iodo group |

| 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one | C10H7ClF3IO2 | Contains trifluoromethyl group |

| 1-Chloro-1-(4-iodo-2-(trifluoromethoxy)phenyl)propan-2-one | C10H7ClF3IO2 | Variation in iodo group placement |

This table illustrates the structural diversity among compounds related to this compound, highlighting how slight modifications can lead to different biological activities.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

- Optimize stoichiometry to avoid over-halogenation .

Basic: What spectroscopic techniques are prioritized for structural confirmation?

Methodological Answer:

- NMR :

- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and C-I stretch (~500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with m/z accuracy <5 ppm.

Advanced Tip : Use X-ray crystallography (e.g., SHELXL ) for unambiguous confirmation, especially to resolve iodine positioning.

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity?

Methodological Answer:

The -OCF₃ group is strongly electron-withdrawing (-I effect), which:

Reduces Electron Density : Deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself .

Enhances Stability : Stabilizes intermediates in nucleophilic acyl substitutions via resonance.

Impact on Reactivity :

- Slows Friedel-Crafts reactions due to ring deactivation.

- Increases resistance to oxidative degradation compared to -OCH₃ analogs.

Q. Experimental Validation :

Advanced: What challenges arise in crystallographic refinement due to the iodine atom?

Methodological Answer:

- Heavy Atom Effects : Iodine’s high electron density causes strong X-ray absorption, leading to data collection artifacts (e.g., absorption edges).

- Mitigation Strategies :

Case Study : In similar iodo-aromatics, SHELXL reduced R1 from >0.1 to <0.05 after absorption correction .

Advanced: How to resolve contradictions between spectroscopic and computational data?

Methodological Answer:

Cross-Validation :

- Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)).

- Use Hirshfeld surface analysis (CrystalExplorer) to assess packing effects on NMR shifts .

Scenario Example :

- If NMR suggests a planar conformation but DFT predicts non-planarity, consider steric hindrance from the trifluoromethoxy group altering molecular geometry .

Advanced: How to design experiments to probe bioactivity mechanisms?

Methodological Answer:

Target Identification :

- Use molecular docking (AutoDock Vina) to predict binding to enzymes like cytochrome P450 (CYP3A4) due to halogen interactions .

In Vitro Assays :

- Measure IC₅₀ against cancer cell lines (e.g., MCF-7) via MTT assay. Compare with non-iodinated analogs to isolate iodine’s role.

Metabolic Stability :

- Incubate with liver microsomes (human/rat) and analyze via LC-MS to track dehalogenation or OCF₃ cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.